N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide
Description
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, dichloro substitutions, and a naphthylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H21Cl2N3O4S |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H21Cl2N3O4S/c27-20-11-12-23(28)25(14-20)36(34,35)31(16-18-6-2-1-3-7-18)17-26(33)30-29-15-22-21-9-5-4-8-19(21)10-13-24(22)32/h1-15,32H,16-17H2,(H,30,33)/b29-15+ |
InChI Key |
DULJQPOWNFVQIZ-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Introduction of Dichloro Substituents: The dichloro groups are introduced via halogenation reactions, often using chlorine or other halogenating agents under controlled conditions.
Formation of the Naphthylidene Moiety: The naphthylidene group is synthesized through a condensation reaction between a naphthaldehyde and a hydrazine derivative.
Final Coupling Reaction: The final step involves coupling the benzyl intermediate with the naphthylidene moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and naphthylidene moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or naphthoquinones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Inducing Cellular Responses: It can induce apoptosis or other cellular responses through its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide
- N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide
Uniqueness
N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
